molecular formula C16H24N4O4S B2717319 N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415503-30-7

N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide

Cat. No. B2717319
CAS RN: 2415503-30-7
M. Wt: 368.45
InChI Key: RZTJODTXZXLHIN-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is a member of the oxazolidinone family, which is known for its antimicrobial properties. However, N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has unique properties that make it a promising candidate for other applications as well.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves the inhibition of protein synthesis in cancer cells. This compound targets the ribosome, a cellular structure responsible for protein synthesis, and prevents its function. This leads to the accumulation of incomplete proteins, which triggers the apoptosis pathway in cancer cells.
Biochemical and Physiological Effects
N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic activity, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in cells. It also has antioxidant activity and can scavenge free radicals, which are harmful molecules that can damage cells and contribute to the development of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide in lab experiments is its potency. This compound has shown to be effective at low concentrations, which makes it a cost-effective option for research. However, its synthesis is complex, which can limit its availability and increase the cost of experiments.

Future Directions

There are several future directions for research on N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One area of interest is its potential as an immunomodulatory agent. Studies have shown that this compound can modulate the immune response and enhance the activity of immune cells. This makes it a promising candidate for the treatment of autoimmune diseases and cancer immunotherapy.
Another future direction is the development of analogs of N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide with improved properties. Researchers are exploring ways to modify the structure of this compound to enhance its potency, selectivity, and pharmacokinetics.
Conclusion
N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is a promising compound with potential applications in medicine and drug development. Its unique properties make it a promising candidate for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and explore its potential in immunomodulation and analog development.

Synthesis Methods

The synthesis of N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves a multi-step process that starts with the reaction of 5-methyl-3-amino-1,2-oxazole with 4-thiomorpholin-4-yloxan-4-ylmethanol. This reaction produces an intermediate product, which is then treated with oxalyl chloride and triethylamine to form the final product. The synthesis of this compound is challenging and requires expertise in organic chemistry.

Scientific Research Applications

N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been extensively studied for its potential applications in medicine and drug development. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inducing apoptosis, a process that leads to programmed cell death, in cancer cells.

properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-12-10-13(19-24-12)18-15(22)14(21)17-11-16(2-6-23-7-3-16)20-4-8-25-9-5-20/h10H,2-9,11H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTJODTXZXLHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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